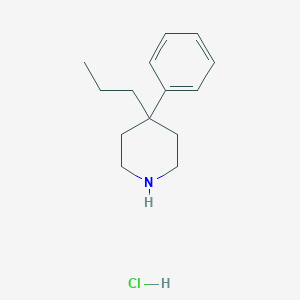

4-Phenyl-4-propylpiperidinium chloride

Description

Contextualization within Piperidinium (B107235) Salt Chemistry

Piperidinium salts are organic compounds that feature a positively charged piperidinium cation, which is the conjugate acid of piperidine (B6355638). nih.gov These salts are a subset of the broader class of quaternary ammonium (B1175870) salts and are formed when the nitrogen atom of a piperidine ring is bonded to four non-hydrogen substituents, resulting in a permanent positive charge. nih.govalfa-chemistry.com The counterion, in this case, chloride, balances this charge.

The chemistry of piperidinium salts is diverse and has garnered significant attention in various scientific fields. alfa-chemistry.com They are often synthesized through the quaternization of piperidine derivatives or via more complex routes starting from pyridinium (B92312) salts. dicp.ac.cnacs.org Methods such as direct synthesis through acid-base neutralization or quaternary ammonium reactions, as well as two-step synthesis methods, are commonly employed. alfa-chemistry.com More advanced techniques like microwave and ultrasonic radiation have also been utilized to improve reaction efficiency. alfa-chemistry.com

Piperidinium salts are recognized for their applications as ionic liquids, which are salts that are liquid at or near room temperature. alfa-chemistry.com Compared to other ionic liquids like those based on imidazolium, piperidinium-based ionic liquids often exhibit lower viscosity and higher conductivity. alfa-chemistry.com These properties have made them subjects of interest in electrochemistry, particularly in the design of electrolytes for batteries. alfa-chemistry.comnih.gov The thermal stability of piperidinium salts is another key characteristic, making them suitable for applications that may involve elevated temperatures. nih.govresearchgate.net

The structure of the piperidinium cation and the nature of the anion can be tailored to fine-tune the physicochemical properties of the salt, such as its melting point, solubility, and thermal behavior. alfa-chemistry.comnih.gov This versatility allows for the design of piperidinium salts for specific applications, ranging from their use as solvents and catalysts in organic synthesis to their incorporation into advanced materials. nih.govrsc.org

Significance of 4-Phenylpiperidine (B165713) Scaffolds in Chemical Research

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry and drug discovery. wikipedia.orgpainphysicianjournal.com This structural motif, where a phenyl group is attached to the 4-position of a piperidine ring, is a core component of numerous biologically active molecules and approved pharmaceuticals. wikipedia.orgresearchgate.netnih.gov The presence of this scaffold is associated with a wide range of pharmacological activities, particularly those targeting the central nervous system. wikipedia.orgpainphysicianjournal.com

A significant area of research for 4-phenylpiperidine derivatives has been in the development of opioid receptor agonists. nih.govresearchgate.netnih.gov The prototypical synthetic opioid, pethidine (meperidine), features this core structure, and numerous analogues have been synthesized and studied for their analgesic properties. wikipedia.orgpainphysicianjournal.comwikipedia.orgnih.gov Researchers have explored how modifications to the N-substituent and other positions on the piperidine ring influence activity at opioid receptors, such as the mu-opioid receptor. nih.govresearchgate.netnih.gov

Beyond opioid activity, the 4-phenylpiperidine scaffold is a key component in compounds targeting other receptors and transporters in the brain. For instance, it is found in molecules designed as dopamine (B1211576) receptor (D2) ligands, which have potential applications as antipsychotics or dopaminergic stabilizers. gu.senih.gov Additionally, derivatives of 4-phenylpiperidine have been investigated as serotonin (B10506) (5-HT) reuptake inhibitors and 5-HT2C receptor agonists, highlighting their potential in the development of antidepressants and other CNS-active agents. wikipedia.orgnih.govacs.orggoogle.com

The rigid structure of the piperidine ring combined with the aromatic phenyl group provides a well-defined three-dimensional shape that can be effectively utilized for designing ligands with high affinity and selectivity for specific biological targets. nih.gov The synthesis of diverse libraries of 4-phenylpiperidine derivatives is an active area of research, with a focus on creating novel compounds with improved pharmacological profiles. acs.orgnih.gov

Overview of Academic Research Trajectories for Related Compounds

Academic research into compounds related to 4-Phenyl-4-propylpiperidinium chloride has largely focused on exploring the structure-activity relationships (SAR) of 4,4-disubstituted piperidines. This involves systematically modifying the substituents at the 4-position of the piperidine ring to understand how these changes affect biological activity.

One major research trajectory has been the investigation of 4-arylpiperidine derivatives as ligands for various G-protein coupled receptors (GPCRs). For example, extensive research has been conducted on 4-phenylpiperidine analogues as mu-opioid receptor agonists, with the goal of developing potent analgesics. nih.govnih.govnih.gov These studies often involve synthesizing a series of compounds with different substituents on the phenyl ring and the piperidine nitrogen to optimize potency and selectivity. researchgate.netnih.gov

Another significant area of research is the development of 4-phenylpiperidine derivatives as dopamine and serotonin receptor modulators. gu.senih.gov For instance, the modification of the N-substituent of 4-phenylpiperidine has led to the discovery of compounds with D2 receptor antagonist activity, which are of interest for treating psychosis. nih.gov Similarly, the synthesis and evaluation of 4-arylpiperidines as 5-HT2C receptor agonists have been pursued for their potential as appetite suppressants. nih.gov

Recent research has also explored the synthesis of highly substituted piperidines with potential antibacterial and antifungal properties. ajchem-a.comresearchgate.net These studies often involve the introduction of various functional groups onto the piperidine scaffold to enhance antimicrobial activity. Furthermore, the development of novel synthetic methodologies to access structurally diverse piperidine derivatives remains a key focus in organic chemistry. dicp.ac.cnresearchgate.netnih.govnih.gov These synthetic efforts are crucial for generating new chemical entities for biological screening and drug discovery programs. The exploration of 4-substituted piperidines and piperazines has also led to the discovery of ligands with mixed functionality, such as MOR agonist/DOR antagonist properties. nih.gov

Interactive Data Table: Properties of Related Piperidine Compounds

Below is an interactive table summarizing key properties and research areas for compounds related to the 4-phenylpiperidine scaffold.

| Compound Class | Core Scaffold | Primary Research Focus | Example Applications/Targets |

| Piperidinium Salts | Piperidinium Cation | Ionic Liquids, Electrolytes, Catalysis | Batteries, Organic Synthesis |

| 4-Phenylpiperidines | 4-Phenylpiperidine | Opioid Agonists, CNS Agents | Analgesics, Antipsychotics, Antidepressants |

| 4,4-Disubstituted Piperidines | Piperidine | Structure-Activity Relationship Studies | Potent Analgesics, Receptor Ligands |

| 4-Arylpiperidines | Piperidine | Serotonin & Dopamine Receptor Modulation | Appetite Suppressants, Antipsychotics |

Structure

3D Structure of Parent

Properties

CAS No. |

83763-28-4 |

|---|---|

Molecular Formula |

C14H22ClN |

Molecular Weight |

239.78 g/mol |

IUPAC Name |

4-phenyl-4-propylpiperidine;hydrochloride |

InChI |

InChI=1S/C14H21N.ClH/c1-2-8-14(9-11-15-12-10-14)13-6-4-3-5-7-13;/h3-7,15H,2,8-12H2,1H3;1H |

InChI Key |

YURLEFLCNSLILF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCNCC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 4 Propylpiperidinium Chloride and Analogues

Historical Development of Piperidine (B6355638) Ring Synthesis

The history of piperidine begins with its discovery in the mid-19th century. In 1850, Scottish chemist Thomas Anderson first reported isolating the compound, followed independently by French chemist Auguste Cahours in 1852. wikipedia.org Both chemists obtained piperidine by reacting piperine (B192125), the alkaloid responsible for the pungency of black pepper, with nitric acid. wikipedia.org This origin is reflected in the name "piperidine," derived from the Latin word for pepper, Piper. wikipedia.org

Industrially, the most common method for producing piperidine is the hydrogenation of pyridine (B92270). wikipedia.org This process typically involves a molybdenum disulfide catalyst and reduces the aromatic pyridine ring to the saturated piperidine heterocycle. wikipedia.org An alternative laboratory-scale method is the modified Birch reduction, which uses sodium in ethanol (B145695) to achieve the same transformation. wikipedia.org Beyond the simple parent ring, the synthesis of substituted piperidines has evolved to include a wide array of classical methodologies, such as the Mannich reaction, Dieckmann condensation, reductive amination, and various cyclization strategies like the aza-Prins cyclization and intramolecular Michael reaction. researchgate.net These foundational methods have paved the way for the more targeted and complex syntheses required for specific derivatives.

Targeted Synthesis of N-Substituted 4-Phenylpiperidinium Derivatives

The synthesis of a specific compound like 4-Phenyl-4-propylpiperidinium chloride requires a multi-step approach, beginning with the formation of the core 4-phenylpiperidine (B165713) structure, followed by substitution at the nitrogen atom. One-pot cyclization methods have been developed to synthesize N-substituted 4-phenylpiperidines directly from diols and amines via bis-triflate intermediates, offering a convenient route to the basic scaffold. researchgate.net Another approach involves the ring-closing reaction of a primary amine with 1,5-dichloro-3-pentanone to produce an N-substituted-4-piperidone, which can then be further modified. google.com

The crucial step in forming the target piperidinium (B107235) salt from a 4-phenylpiperidine precursor is N-alkylation. This is a standard nucleophilic substitution reaction where the nitrogen atom of the piperidine ring acts as a nucleophile. To synthesize this compound, one would typically react 4-phenylpiperidine with a propyl halide (e.g., 1-chloropropane, 1-bromopropane, or 1-iodopropane).

The reaction can be carried out under various conditions. A straightforward method involves stirring piperidine with an excess of an alkyl halide. researchgate.net For monoalkylation, the slow addition of the alkylating agent to an excess of the piperidine is recommended to prevent the formation of the quaternary salt. researchgate.net To facilitate the reaction and form the free tertiary amine, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often used in a solvent like dry dimethylformamide (DMF) to neutralize the acid formed during the reaction. researchgate.net The final step to produce the quaternary piperidinium salt involves reacting the resulting N-propyl-4-phenylpiperidine with another equivalent of the alkyl halide. Other alkylation strategies have been employed for creating derivatives, including reactions with bromoacetonitrile (B46782) or 2-iodoethanol. researchgate.net

| Base | Alkylating Agent | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| None | Alkyl Iodide or Bromide (1.1 eq) | Anhydrous Acetonitrile | Slow addition of alkyl halide at room temperature. | researchgate.net |

| K₂CO₃ | Alkylating Agent | Dry DMF | Stirring at room temperature. | researchgate.net |

| NaH | Alkylating Agent | Dry DMF | Addition of NaH at 0°C, followed by alkylating agent. | researchgate.net |

Achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is a critical challenge in modern organic synthesis, particularly for producing specific isomers of pharmacologically active molecules. nih.gov For piperidine derivatives, several stereoselective strategies have been developed.

Asymmetric hydrogenation of substituted pyridinium (B92312) salts using transition metal catalysts is a prominent method. Iridium(I) catalysts containing specific chiral P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Rhodium-catalyzed asymmetric reactions have also proven effective. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate can produce enantioenriched 3-substituted tetrahydropyridines, which are then hydrogenated to the corresponding chiral piperidines. acs.org Another powerful technique involves a one-pot sequence combining gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to produce substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Utility of 4-Phenyl-4-acyloxypiperidines as Synthetic Intermediates

4-Phenyl-4-acyloxypiperidines are valuable synthetic intermediates for accessing a range of piperidine-based compounds. However, their synthesis is not always straightforward. Direct acylation of 4-phenyl-4-hydroxypiperidine has proven difficult. google.com A successful strategy to overcome this involves a protection-acylation-deprotection sequence. google.com

First, the nitrogen of 4-phenyl-4-piperidinol is protected with a suitable group, such as a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl (B1604629) chloroformate. google.com This protection prevents the nitrogen from interfering with subsequent reactions. The hydroxyl group of the N-protected intermediate is then acylated. google.com Finally, the protecting group is removed, typically by catalytic hydrogenation using a palladium-on-carbon catalyst, to yield the desired 4-phenyl-4-acyloxypiperidine, which can be isolated as its hydrochloride salt. google.com This intermediate opens up a synthetic route that requires fewer steps compared to some prior art syntheses. google.com

Green Chemistry Approaches in Piperidinium Salt Synthesis

In line with the principles of green chemistry, which aim to make chemical processes more environmentally benign, new methods for synthesizing piperidinium salts and their precursors have been developed. nih.gov These approaches focus on increasing efficiency, reducing waste, and using less hazardous materials.

One significant advancement is the use of microwave irradiation instead of conventional heating. Comparative studies on the synthesis of novel piperidinium salt ionic liquids have shown that microwave-assisted synthesis can dramatically decrease reaction times, although yields may sometimes be lower than in conventional methods. iau.irresearchgate.net Another green strategy is the development of efficient one-pot reactions that minimize procedural steps and waste. For example, a green chemistry approach to N-substituted piperidones has been developed that avoids the classical Dieckmann condensation, offering significant advantages in terms of efficiency and environmental impact. nih.gov Furthermore, research into sustainable ionic liquids has explored the use of naturally occurring and nature-inspired pyridinium structures. rsc.org This includes the potential for biotechnological synthesis using enzymes like N-methyltransferases, which would avoid the use of hazardous methylating agents such as dimethyl sulfate. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Exploration of Structural Modifications on the Piperidine (B6355638) Ring

The piperidine ring is a versatile scaffold that allows for extensive structural modification. whiterose.ac.uknih.gov Research into 4-phenylpiperidine (B165713) analogs has shown that substitutions at various positions on this ring can dramatically influence activity.

One key area of exploration is the C-4 position. Studies on 4-(m-hydroxyphenyl)piperidines have investigated the effect of varying the 4-alkyl substituent, with analogs synthesized containing groups ranging in size from hydrogen to methyl, n-propyl, and t-butyl. nih.gov The results indicate that the size and nature of the C-4 substituent are critical in modulating receptor binding affinities and efficacies. nih.gov For instance, the introduction of a 4-t-butyl group was found to enforce a phenyl axial conformation, a significant conformational preference not observed in analogs with smaller substituents. nih.gov Other modifications, such as the introduction of a hydroxyl group at the C-4 position, have also been explored to create ligands with high affinity for specific receptors. nih.gov

Systematic exploration of the piperidine moiety has led to the discovery of superior compounds, demonstrating that even subtle changes, like the introduction of methyl groups, can alter the ring's conformational equilibrium and result in a significant gain of activity. acs.org The stereochemistry of these substitutions is also crucial; for example, the conversion of cis-disubstituted piperidines to their trans-diastereoisomers can be achieved through methods of conformational control, highlighting the importance of the scaffold's 3D geometry. whiterose.ac.uk

| 4-Alkyl Substituent (R) on 4-(m-hydroxyphenyl)piperidine | Observed Effect on Conformation and Activity | Reference |

|---|---|---|

| Hydrogen (H) | Prefers a phenyl equatorial conformation. | nih.gov |

| Methyl (CH₃) | Favors a phenyl axial conformation; shows variable µ receptor affinity. | nih.gov |

| n-Propyl (CH₂CH₂CH₃) | Favors a common phenyl axial conformation; demonstrates µ-selective agonist potency. | nih.gov |

| t-Butyl (C(CH₃)₃) | Strongly prefers a phenyl axial conformation, confirmed by X-ray analysis. | nih.gov |

Impact of N-Substitution on Molecular Interactions

The nitrogen atom of the piperidine ring is a primary site for modification, and the nature of the N-substituent plays a pivotal role in defining the pharmacological profile of the compound. The quaternization of the nitrogen to form a piperidinium (B107235) salt, as in 4-Phenyl-4-propylpiperidinium chloride, introduces a permanent positive charge, which can significantly influence receptor interactions.

Studies have systematically evaluated a range of N-substituents, including methyl, allyl, and phenethyl groups, on 4-alkyl-4-(m-hydroxyphenyl)piperidines. nih.gov These modifications were shown to modulate analgesic potency and receptor subtype selectivity. nih.gov Similarly, the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide analogs revealed that the N-benzyl group is a key component for high affinity at sigma receptors. researchgate.net The modification of a partial dopamine (B1211576) D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol, by altering the N-substituent led to a series of potent antagonists. nih.gov Specifically, replacing the N-benzyl group with an N-propyl group resulted in the compound pridopidine (B1678097), which exhibits a unique "dopaminergic stabilizer" profile. nih.gov This demonstrates that the N-substituent is a critical determinant of not just binding affinity but also the functional outcome of the receptor interaction (agonist vs. antagonist activity). nih.gov

| N-Substituent | Impact on 4-Phenylpiperidine Derivatives | Reference |

|---|---|---|

| Methyl | Evaluated in combination with various 4-alkyl groups to determine effects on opioid receptor affinity and efficacy. | nih.gov |

| Allyl | Used as an N-substituent to explore antinociceptive activity in mouse models. | nih.gov |

| Phenethyl | Investigated for its influence on analgesic agonism and antagonism. | nih.gov |

| Benzyl (B1604629) | Found to be important for high affinity in sigma receptor ligands and served as a starting point for developing dopamine D2 receptor antagonists. | researchgate.netnih.gov |

| Propyl | Led to the development of pridopidine, a D2 antagonist with a "dopaminergic stabilizer" profile, when substituted on the 4-[3-(methylsulfonyl)phenyl]piperidine core. | nih.gov |

Phenyl Ring Derivatization and Conformational Analysis

The phenyl ring at the C-4 position is another critical component for modification. Derivatization of this ring can fine-tune electronic properties, lipophilicity, and steric bulk, thereby influencing how the molecule fits into a receptor's binding pocket. For example, adding a meta-hydroxyl group (m-OH) to the phenyl ring is a common strategy in the design of opioid receptor ligands. nih.gov In other studies, the addition of a methylsulfonyl group to the phenyl ring was a key modification in the development of the dopaminergic stabilizer pridopidine. nih.gov

Computational Methods in SAR/QSAR Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the development of predictive SAR and QSAR models. researchgate.netresearchgate.net These models mathematically relate the chemical structure of a series of compounds to their biological activity. For piperidine derivatives, QSAR modeling has been successfully employed to investigate and predict their inhibitory activity against various biological targets. researchgate.netnih.gov The process involves curating a dataset of compounds with known activities, calculating molecular descriptors, and using statistical or machine learning methods to build a predictive model. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu These can be broadly categorized into:

Electronic Descriptors: Describing the electronic properties, such as partial charges and orbital energies (HOMO/LUMO). ucsb.edu

Steric Descriptors: Quantifying the size and shape of the molecule. researchgate.net

Hydrophobic Descriptors: Measuring the lipophilicity of the compound (e.g., logP). researchgate.net

Topological and 3D Descriptors: Capturing information about atomic connectivity and the three-dimensional arrangement of atoms. nih.govnih.gov

Once a large number of descriptors are calculated, feature selection techniques, such as genetic algorithms or principal component analysis, are employed to identify the most relevant descriptors that correlate with biological activity. researchgate.netnih.gov This step is crucial for building robust and interpretable models and avoiding overfitting. researchgate.net For instance, a QSAR study on piperine (B192125) analogs identified the partial negative surface area, the area of the molecular shadow, and the heat of formation as key descriptors for predicting activity. nih.gov

In recent years, machine learning and deep learning algorithms have emerged as powerful tools for QSAR modeling, capable of handling complex, non-linear relationships between chemical structure and activity. researchgate.netnih.gov Various techniques are applied to develop predictive models for piperidine-based compounds:

Multiple Linear Regression (MLR): A statistical method used to model a linear relationship between descriptors and activity. researchgate.netnih.gov

Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated, descriptors. researchgate.net

Support Vector Machines (SVM): A machine learning method that can be used for both classification and regression tasks. researchgate.net

Neural Networks (NN) and Deep Learning (DL): These advanced computational models, inspired by the human brain, can learn intricate patterns from large datasets and have shown promise in enhancing the accuracy of QSAR predictions. researchgate.netcam.ac.uk

These models are rigorously validated using both internal (e.g., cross-validation) and external test sets to ensure their predictive power and reliability. researchgate.netnih.gov

| Modeling Technique | Description | Application in Piperidine/QSAR Studies | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Establishes a linear equation to predict activity based on selected molecular descriptors. | Used to develop predictive models for piperidinopyridine and furan-pyrazole piperidine analogs. | researchgate.netnih.gov |

| Support Vector Machines (SVM) | A supervised learning model that finds an optimal hyperplane to separate or regress data. | Applied to model the inhibitory activity of piperidinopyridine analogs against oxidosqualene cyclase. | researchgate.netcam.ac.uk |

| Partial Least Squares (PLS) | A statistical method that reduces a large number of correlated variables to a smaller set of uncorrelated components. | Used alongside MLR and SVM to develop predictive QSAR models for piperidine derivatives. | researchgate.net |

| Neural Networks / Deep Learning | Computational models that use interconnected nodes or "neurons" in layered structures to learn complex patterns from data. | Increasingly used in drug discovery to create highly accurate QSAR models, overcoming limitations of traditional methods. | researchgate.netnih.govcam.ac.uk |

Pharmacophore Model Development for Piperidinium Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) that a molecule must possess to interact with a specific biological target. The development of such models for piperidinium scaffolds is a powerful strategy in drug design.

The process typically begins with a set of active compounds or a ligand-receptor complex structure. nih.govnih.gov Computational tools are then used to identify the common chemical features and their spatial relationships. For example, a structure-based pharmacophore model was developed from the crystal structure of a target receptor in complex with a known inhibitor to understand the key chemical interactions. nih.gov These models serve as 3D search queries for screening large chemical databases to identify novel hit compounds that match the pharmacophore. They also provide crucial insights for the structure-based optimization of existing leads, guiding chemists in deciding which modifications are likely to enhance activity. nih.gov For piperidinium compounds, the positively charged nitrogen is often a key pharmacophoric feature, driving electrostatic interactions within the binding site. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Simulations

While direct molecular docking studies on 4-phenyl-4-propylpiperidinium chloride are not extensively documented in publicly available research, the principles of such simulations can be inferred from studies on related 4-phenylpiperidine (B165713) derivatives. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (like a 4-phenylpiperidine derivative) into the binding site of a target protein.

For instance, research on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as selective delta-opioid agonists has utilized molecular modeling to understand their interaction with opioid receptors. nih.gov These studies help in elucidating the key amino acid residues involved in binding and the conformational changes that occur upon ligand binding. The 4-phenylpiperidine scaffold is a common feature in various opioids, and understanding its binding characteristics is crucial for designing new analgesics. researchgate.netwikipedia.org Computational models can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to the binding affinity and selectivity of these compounds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For piperidinium-based compounds, DFT calculations can be employed to determine optimized molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO). icm.edu.pl The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and stability of a molecule. icm.edu.pl

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of molecules and the dynamics of ligand-protein binding. For piperidinium-based ionic liquids, MD simulations have been used to investigate their structure and dynamics in the bulk phase. nih.govresearchgate.net These simulations can reveal details about radial distribution functions, coordination numbers, and the formation and lifetime of hydrogen bonds and ion pairs. nih.govresearchgate.net

In the context of drug design, MD simulations can be used to explore the conformational landscape of a ligand like this compound and to simulate its binding process to a target protein. This can provide insights into the mechanism of binding, the stability of the resulting complex, and the role of solvent molecules in the binding process. Studies on piperidinium-based ionic liquids have also utilized MD simulations to understand their long-range organization and the formation of microdomains. nih.govacs.org

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion) Profiles in Drug Design Context

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. Computational models can be used to predict these properties for new chemical entities, helping to identify potential liabilities early on. For 4-phenylpiperidine derivatives, which are common in many pharmaceuticals, predicting their ADMET profiles is of significant interest. nih.gov

Theoretical Studies on Ionic Liquid Behavior

Piperidinium (B107235) salts, including this compound, can be classified as ionic liquids, which are salts with melting points below 100 °C. The behavior of these materials can be investigated using a variety of theoretical methods.

Cation-Anion Interactions and Dynamics

The interactions between the cation and anion in an ionic liquid are fundamental to its properties. In the case of this compound, this would involve the interaction between the 4-phenyl-4-propylpiperidinium cation and the chloride anion. Computational studies on other piperidinium-based ionic liquids have shown that these interactions are predominantly electrostatic in nature. nih.gov The dynamics of these interactions, such as the lifetime of ion pairs, can be investigated using MD simulations. nih.govresearchgate.net DFT calculations can also be used to quantify the binding energies between the cation and anion. rsc.org

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

The separation and quantification of ionic compounds like 4-Phenyl-4-propylpiperidinium chloride present unique challenges due to their inherent charge and high polarity. Specialized chromatographic techniques are therefore essential for achieving accurate analysis.

Ion-Pair Chromatography (IPC): This is a highly suitable technique for analyzing quaternary ammonium (B1175870) compounds. In IPC, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase of a reversed-phase chromatography system. google.comgoogle.com For the positively charged 4-Phenyl-4-propylpiperidinium cation, a common approach would involve using an alkyl sulfonate as the ion-pairing reagent. google.com This reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase, allowing it to be retained and separated on a non-polar stationary phase, such as a C18 or C8 column. google.com The retention can be finely controlled by adjusting the concentration of the ion-pairing reagent and the organic modifier in the mobile phase. google.comalfa-chemistry.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar and ionic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This method operates on a partitioning mechanism where the analyte is separated based on its hydrophilicity. For a compound like this compound, HILIC offers an alternative to IPC, particularly when dealing with complex matrices.

Spectroscopic Characterization Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for structural elucidation.

¹H NMR: Would provide information on the chemical environment of all protons in the molecule. For this compound, distinct signals would be expected for the protons on the phenyl ring, the propyl chain, and the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. vscht.cz

¹³C NMR: This technique identifies all unique carbon atoms in the structure. Separate resonance signals would be observed for the carbons of the phenyl group, the propyl chain, and the piperidine ring, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations from the aromatic (phenyl) and aliphatic (piperidine and propyl) portions of the molecule, as well as C=C stretching from the aromatic ring. nih.gov The absence of an N-H stretching band would confirm the quaternary nature of the piperidinium (B107235) nitrogen.

Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the analysis would show a parent ion peak corresponding to the cationic portion of the molecule, [4-Phenyl-4-propylpiperidinium]⁺. The fragmentation pattern would yield further structural information, helping to confirm the presence and connectivity of the phenyl, propyl, and piperidine components.

Electrochemical Methods in Ionic Liquid Research

As a piperidinium salt, this compound can be classified as an ionic liquid, a class of materials with significant research interest for electrochemical applications such as in batteries and capacitors.

Electrochemical studies would involve determining key parameters like the electrochemical stability window (ESW), ionic conductivity, and viscosity. The ESW is a critical measure of the voltage range over which the ionic liquid remains stable without undergoing oxidation or reduction, a crucial factor for its use as an electrolyte. The properties are highly dependent on the nature of both the cation (4-Phenyl-4-propylpiperidinium) and the anion (chloride). Research on similar piperidinium-based ionic liquids indicates that they can possess wide electrochemical windows and good thermal stability.

Applications As Chemical Probes and Research Tools

Development as Receptor Ligands for Pharmacological Research

The 4-phenylpiperidine (B165713) core is a well-established pharmacophore in the development of ligands for various receptors, particularly within the central nervous system. The addition of a propyl group at the 4-position, as in 4-phenyl-4-propylpiperidinium chloride, can significantly influence binding affinity and selectivity.

Research into 4-phenylpiperidine derivatives has led to the discovery of potent ligands for dopamine (B1211576) and sigma receptors. For instance, the modification of a partial dopamine D2 receptor agonist led to the development of pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a compound that acts as a functional D2 antagonist with fast-off kinetics. nih.gov This characteristic allows the receptor to quickly regain responsiveness, leading to a "dopaminergic stabilizer" effect that differs from traditional antagonists and partial agonists. nih.gov Such compounds are invaluable for studying the dynamic nature of receptor-ligand interactions and their physiological consequences.

Furthermore, derivatives of 4-phenylpiperidine have been synthesized and investigated for their activity at the mu-opioid receptor. researchgate.net The design of small molecule mu agonists based on this scaffold has yielded compounds with excellent agonistic activity, highlighting the therapeutic potential of this chemical class. researchgate.net The structure-activity relationship (SAR) studies within these series provide crucial data for medicinal chemists to refine ligand design for improved potency and reduced side effects.

| Compound/Derivative | Target Receptor | Key Research Finding |

| Pridopidine | Dopamine D2 | Acts as a dopaminergic stabilizer with fast-off kinetics. nih.gov |

| 4-Phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP) | Sigma-1 | Provides ischemic neuroprotection without altering dopamine accumulation. nih.gov |

| Loperamide (B1203769) Analogs | Mu-Opioid | Exhibit excellent agonistic activity. researchgate.net |

Use in Investigating Neurotransmitter Systems

The ability of 4-phenylpiperidine derivatives to interact with specific receptors makes them excellent tools for dissecting the complexities of neurotransmitter systems. By selectively activating or blocking certain receptors, researchers can elucidate the roles of these systems in various physiological and pathological processes.

For example, the dopaminergic stabilizer pridopidine has been used to investigate the consequences of modulating the dopamine D2 receptor. nih.gov In vivo studies have shown that it can reduce hyperactivity in a manner similar to D2 antagonists, but it also increases spontaneous locomotor activity in habituated animals, a characteristic not shared by classic antagonists. nih.gov This unique profile allows for a more nuanced investigation of the dopamine system's role in motor control and behavior.

Similarly, the potent and selective sigma-1 receptor ligand, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), has been instrumental in studying the role of sigma receptors in neuroprotection. nih.gov Research has demonstrated that PPBP can provide significant neuroprotection during ischemic events without affecting the acute accumulation of dopamine, suggesting a signaling pathway independent of dopaminergic modulation. nih.gov This helps to differentiate the neuroprotective mechanisms of sigma receptor activation from those involving other neurotransmitter systems.

Role in the Design of Novel Bioactive Compounds

The 4-phenylpiperidine scaffold serves as a versatile template for the design of new bioactive compounds. Its core structure can be systematically modified to optimize interactions with a specific biological target, leading to the development of novel therapeutics and research probes.

The synthesis of various 3-substituted 4-phenylpiperidine derivatives has been explored for potential analgesic properties. nih.gov Although the initial compounds showed weak activity, these studies provide a foundation for further structural modifications to enhance efficacy. The process of designing and synthesizing these analogs contributes to a deeper understanding of the SAR for analgesic activity within this chemical family.

Moreover, the development of pridopidine from a partial D2 agonist showcases how modifications to the 4-phenylpiperidine structure can dramatically alter a compound's functional properties. nih.gov By generating a series of novel functional D2 antagonists, researchers have demonstrated the tunability of this scaffold to achieve specific pharmacological profiles. nih.gov This adaptability makes the 4-phenylpiperidine core a valuable starting point for drug discovery programs targeting a wide range of receptors.

The design of loperamide analogs based on the 4-phenylpiperidine scaffold further underscores its importance in medicinal chemistry. researchgate.net By exploring different substitutions on the piperidine (B6355638) ring and the phenyl group, scientists can fine-tune the compound's properties to achieve desired therapeutic effects, such as potent mu-opioid agonism. researchgate.net

Potential as Components in Advanced Materials Science Research

Beyond pharmacology, the quaternary ammonium (B1175870) salt structure of this compound suggests its potential application in materials science, particularly as a component of ionic liquids (ILs). Piperidinium-based ILs have garnered attention due to their favorable properties, including high ionic conductivity, a wide electrochemical window, and good thermal stability. alfa-chemistry.comresearchgate.net

These properties make them promising candidates for use in various electrochemical devices. For instance, piperidinium (B107235) salt ionic liquids are being investigated as electrolytes for lithium-ion batteries. alfa-chemistry.com They offer a safer alternative to conventional organic carbonate solvents, which are often flammable and volatile. alfa-chemistry.com While pure piperidinium ILs may have some performance limitations, they can be blended with other compounds to create mixed electrolytes with enhanced properties. alfa-chemistry.com

The incorporation of piperidinium-based ILs into polymer matrices can create novel materials with tailored functionalities. gnu.ac.kr For example, piperidinium-functionalized polymers have been developed for CO2 separation membranes. gnu.ac.kr These composite membranes can exhibit high CO2 permeability and selectivity, demonstrating the potential of piperidinium moieties in advanced separation technologies. gnu.ac.kr The synthesis of piperidinium-based herbicidal ionic liquids also highlights the versatility of this cation in creating functional materials with specific applications, in this case for agricultural purposes by enhancing the efficacy of herbicides. nih.govacs.org

Properties of Piperidinium-Based Ionic Liquids Relevant to Materials Science

| Property | Significance in Materials Science |

| High Ionic Conductivity | Essential for efficient charge transport in electrolytes for batteries and other electrochemical devices. alfa-chemistry.com |

| Wide Electrochemical Window | Allows for operation over a broad voltage range without degradation, crucial for high-energy-density batteries. alfa-chemistry.com |

| Good Thermal Stability | Enhances the safety and operational lifetime of devices, particularly at elevated temperatures. researchgate.net |

| Low Volatility | Reduces environmental impact and improves safety by minimizing flammable vapors. alfa-chemistry.com |

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming medicinal chemistry and materials science, offering powerful tools for the design and property prediction of novel compounds. nih.govspringernature.comresearchgate.net The application of AI to the piperidinium (B107235) scaffold is a burgeoning field with the potential to accelerate the discovery of new drug candidates and materials.

Generative AI for Novel Scaffolds: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are being employed to generate novel molecular structures de novo. nih.govarxiv.org These models learn from vast datasets of known chemical structures and their properties to propose new molecules, including complex piperidinium derivatives, that are optimized for specific biological targets or material properties. nih.govspringernature.com This approach allows for the exploration of a much larger chemical space than is possible with traditional methods, potentially uncovering entirely new classes of bioactive piperidinium compounds. arxiv.org

Predictive Modeling of Physicochemical and Biological Properties: A primary application of ML in chemistry is the prediction of compound properties directly from their molecular structure. nih.govmedium.com For piperidinium derivatives, ML models can be trained to predict a wide range of characteristics. youtube.com This includes physicochemical properties like solubility and stability, as well as biological activities and potential toxicity. nih.govclinmedkaz.org By accurately forecasting these properties, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. medium.comgatech.edu For instance, Quantitative Structure-Activity Relationship (QSAR) models, often built with ML algorithms, can establish correlations between the structural features of piperidine (B6355638) derivatives and their biological activity, guiding the design of more potent compounds. nih.govresearchgate.net

AI-Driven Synthesis Planning: AI is also being developed to assist in the planning of synthetic routes for complex molecules. nih.gov Retrosynthesis prediction tools, powered by machine learning, can analyze a target molecule like a substituted piperidinium chloride and propose a step-by-step synthetic pathway. nih.gov This not only aids chemists in the lab but also opens the door for fully automated synthesis platforms, where AI designs a molecule and a robotic system carries out its synthesis. nih.gov

The table below illustrates the types of properties that can be predicted for piperidinium compounds using machine learning models.

| Property Type | Specific Examples | Relevance in Drug/Material Design |

| Physicochemical | Solubility, Melting Point, pKa, LogP | Formulation, bioavailability, stability |

| Biological Activity | Receptor Binding Affinity, Enzyme Inhibition (IC50) | Efficacy, potency, mechanism of action |

| Pharmacokinetic | Absorption, Distribution, Metabolism, Excretion (ADME) | Drug-likeness, in vivo behavior |

| Toxicity | Cytotoxicity, hERG Inhibition, Mutagenicity | Safety assessment, risk mitigation |

This table provides examples of how AI and machine learning can be applied to predict key properties of chemical compounds like 4-Phenyl-4-propylpiperidinium chloride, aiding in their development.

Multidisciplinary Approaches in Chemical Biology

The study of piperidinium scaffolds is increasingly benefiting from the convergence of chemistry, biology, and computational science. Chemical biology, in particular, provides a powerful lens through which to investigate the interactions of these compounds within complex biological systems. This multidisciplinary approach is crucial for elucidating mechanisms of action and identifying new therapeutic applications.

Chemical Probes and Target Identification: Piperidinium derivatives can be designed as chemical probes to explore biological pathways. By modifying the core scaffold with reporter tags (e.g., fluorophores or biotin), researchers can visualize the localization of these compounds within cells and identify their molecular binding partners. This strategy is instrumental in target deconvolution, the process of pinpointing the specific proteins or nucleic acids through which a compound exerts its biological effect.

Integrating Omics Data: The biological effects of a compound can be assessed on a global scale using "omics" technologies (e.g., proteomics, metabolomics, transcriptomics). A multidisciplinary approach would involve treating biological systems with a piperidinium compound and then analyzing the large-scale changes in proteins, metabolites, or gene expression. This data can provide unbiased insights into the compound's mechanism of action and potential off-target effects. For example, metaproteomic analysis of human fecal lysates can be used to assess the activity of inhibitors on gut microbial enzymes. nih.gov

Structure-Based Drug Design and Computational Biology: The synergy between synthetic chemistry and computational biology is a cornerstone of modern drug discovery. nih.gov High-resolution crystal structures of target proteins in complex with piperidinium-based ligands can reveal the precise molecular interactions responsible for binding. nih.govnih.gov This structural information, combined with computational tools like molecular dynamics simulations, allows chemists to rationally design next-generation compounds with improved potency and selectivity. researchgate.netnih.gov This iterative cycle of design, synthesis, and biological testing, informed by structural and computational data, is a hallmark of a successful multidisciplinary research program.

Exploration of Novel Biological Targets and Pathways for Piperidinium Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and natural products. mdpi.com Its structural versatility allows it to interact with a wide array of biological targets. clinmedkaz.org While its role in targeting established receptors and enzymes is well-documented, future research is focused on uncovering novel targets and pathways for piperidinium-based compounds.

Emerging Targets in Disease: Researchers are actively exploring the potential of piperidinium derivatives to modulate newly identified targets in various diseases. In silico predictions suggest that piperidine derivatives can affect a wide range of enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This opens up possibilities for treating conditions like cancer and central nervous system disorders. clinmedkaz.orgresearchgate.net For example, novel piperazine-based compounds are being investigated for their ability to target both amyloid-β and tau peptides, which are implicated in Alzheimer's disease. nih.gov Similarly, piperidine derivatives have been designed as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

Targeting Protein-Protein Interactions: Modulating protein-protein interactions (PPIs) is a challenging but highly promising frontier in drug discovery. The three-dimensional nature of the piperidinium scaffold makes it well-suited for designing molecules that can disrupt these complex interfaces. Future work will likely focus on developing piperidinium-based compounds that can, for instance, interfere with signaling cascades or inhibit the formation of pathogenic protein complexes.

Modulating the Gut Microbiome: The gut microbiome plays a critical role in health and disease, and its enzymatic activities can significantly impact drug metabolism and toxicity. nih.gov Recent research has focused on developing inhibitors of specific gut microbial enzymes, such as β-glucuronidases (GUS), to prevent adverse drug reactions. nih.gov Piperazine-containing compounds have shown promise as selective inhibitors of these bacterial enzymes, suggesting that piperidinium scaffolds could also be explored for this purpose, representing a novel therapeutic strategy. nih.gov

The table below summarizes potential novel biological targets for piperidinium scaffolds.

| Target Class | Specific Example | Potential Therapeutic Area |

| Protein-Protein Interactions | p53-HDM2 researchgate.net | Oncology |

| Neurodegenerative Disease Targets | Amyloid-β and Tau Peptides nih.gov | Alzheimer's Disease |

| Microbial Enzymes | Gut Bacterial β-glucuronidase (GUS) nih.gov | Mitigation of Drug Toxicity |

| Enzymes | Leishmanial Targets nih.gov | Infectious Diseases |

| Ion Channels | Voltage-gated ion channels clinmedkaz.org | CNS Disorders, Arrhythmia |

This table outlines emerging and novel biological targets that could be modulated by compounds featuring a piperidinium scaffold, opening new avenues for therapeutic development.

Development of Sustainable Synthetic Routes

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and toxic organic solvents. A major goal of green chemistry is to replace these with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids. mdpi.comresearchgate.net For instance, the synthesis of piperidin-4-one derivatives has been demonstrated using a deep eutectic solvent (DES) made from glucose and choline (B1196258) chloride, which is biodegradable and non-toxic. researchgate.net Furthermore, research is ongoing to develop highly efficient and recyclable catalysts, including biocatalysts and metal-based nanocatalysts, to promote piperidine synthesis under mild conditions. mdpi.comorganic-chemistry.org

Atom Economy and One-Pot Reactions: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to sustainable chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are particularly advantageous. organic-chemistry.orgrsc.org These approaches simplify procedures, reduce the need for intermediate purification steps, and minimize solvent waste. rsc.org For example, one-pot cyclization/reduction cascades have been developed for the synthesis of piperidines from halogenated amides. mdpi.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of piperidinium-functionalized monomers has been achieved using continuous flow reactions, demonstrating the potential of this technology for producing these compounds more efficiently and safely. organic-chemistry.orgrsc.org

Bio-derived Feedstocks: An ultimate goal in sustainable synthesis is the use of renewable raw materials derived from biomass. While still an emerging area for complex nitrogen heterocycles, future research will likely explore pathways to synthesize piperidine precursors from bio-derived feedstocks, further reducing the reliance on petrochemicals.

The table below highlights some sustainable approaches applicable to the synthesis of piperidinium derivatives.

| Sustainable Approach | Description | Example |

| Green Solvents | Use of environmentally benign reaction media like water or deep eutectic solvents (DES). researchgate.netmdpi.com | Synthesis of piperidin-4-ones in a glucose-urea DES. researchgate.net |

| Efficient Catalysis | Employing reusable and non-toxic catalysts to improve reaction efficiency and reduce waste. mdpi.com | Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to save time, energy, and materials. rsc.org | One-pot, two-step photocatalytic hydroamination to prepare functionalized monomers. rsc.org |

| Atom-Efficient Reactions | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the product. | Mannich reactions for synthesizing 2,6-diaryl-3-methyl-4-piperidones. researchgate.net |

This table summarizes key green chemistry principles and their application in developing sustainable synthetic routes for piperidine-containing compounds.

Q & A

Q. What are the recommended synthetic routes for 4-Phenyl-4-propylpiperidinium chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Piperidine derivatives are typically synthesized via Mannich reactions or nucleophilic substitution. For this compound, a Mannich reaction using paraformaldehyde and propylamine hydrochloride with 4-phenylpiperidine could be explored. Optimization involves varying solvents (e.g., dichloromethane), temperature (20–60°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical. Yields >85% have been reported for analogous compounds under reflux conditions with NaOH as a base .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring.

- Mass spectrometry (MS) for molecular weight verification (expected ~240–250 g/mol based on analogs).

- HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Elemental analysis to validate C, H, N, and Cl content .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Monitor for hygroscopicity, as hydrochloride salts often degrade via hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition products using TLC or HPLC. Analogs with similar structures show stability for ≥6 months under inert gas .

Q. What in vitro screening assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase) or receptor binding studies (e.g., σ receptors) due to the piperidine scaffold’s pharmacological relevance. Use HEK-293 cells transfected with target receptors for functional assays. IC₅₀ values <10 μM in preliminary screens warrant further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between studies on piperidine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols by:

- Using identical cell lines/passage numbers.

- Validating compound solubility in assay buffers (e.g., DMSO ≤0.1%).

- Replicating dose-response curves with internal controls (e.g., known inhibitors). Cross-reference with structural analogs (e.g., 4-phenylpiperidine hydrochlorides) to identify substituent-specific effects .

Q. What advanced analytical techniques are recommended for studying the compound’s interaction with lipid membranes?

- Methodological Answer : Employ:

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Use docking studies (AutoDock Vina) to map interactions with target receptors (e.g., dopamine D₂). Optimize the propyl chain length or phenyl substituents (e.g., electron-withdrawing groups) to improve binding. Validate predictions with Free Energy Perturbation (FEP) calculations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.